N-[Ethoxy(phenyl)phosphoryl]-L-leucine
CAS No.: 918794-09-9
Cat. No.: VC20557315
Molecular Formula: C14H22NO4P
Molecular Weight: 299.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918794-09-9 |
|---|---|
| Molecular Formula | C14H22NO4P |
| Molecular Weight | 299.30 g/mol |
| IUPAC Name | (2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C14H22NO4P/c1-4-19-20(18,12-8-6-5-7-9-12)15-13(14(16)17)10-11(2)3/h5-9,11,13H,4,10H2,1-3H3,(H,15,18)(H,16,17)/t13-,20?/m0/s1 |
| Standard InChI Key | JDSHNOSYBLSUMK-SZQRVLIRSA-N |
| Isomeric SMILES | CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)O |
| Canonical SMILES | CCOP(=O)(C1=CC=CC=C1)NC(CC(C)C)C(=O)O |
Introduction
N-[Ethoxy(phenyl)phosphoryl]-L-leucine is a synthetic phosphonopeptide compound that combines the essential amino acid L-leucine with a phosphoryl group and an ethoxy-phenyl moiety. This unique structure makes it significant in biochemical applications, particularly in the design of enzyme inhibitors and as a potential therapeutic agent. The compound's ability to mimic natural substrates or inhibitors in biological systems is attributed to its peptide backbone and phosphorus-containing group.
Biological Activity and Applications
N-[Ethoxy(phenyl)phosphoryl]-L-leucine is primarily studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its unique structure enhances its lipophilicity and biological activity, making it a promising candidate in medicinal chemistry, particularly in drug development.
Comparative Analysis with Similar Compounds
The following table compares N-[Ethoxy(phenyl)phosphoryl]-L-leucine with other similar phosphonopeptides:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-[Ethoxy(phenyl)phosphoryl]-L-leucine | Ethoxy and phenyl moiety attached to L-leucine | Enhanced lipophilicity and biological activity |
| N-[Phenylphosphonyl]-L-leucine | Contains a phenylphosphonyl group | Stronger enzyme inhibition properties |
| N-(Diethylphosphoryl)-L-alanine | Diethyl group instead of ethoxy | Different solubility profile |
| N-(Benzylphosphoryl)-L-serine | Benzyl group attached | Potentially different biological activities |
| N-(Ethoxycarbonyl)-L-glycine | Ethoxycarbonyl instead of phosphoryl | Less potent as an enzyme inhibitor |
Research Findings and Potential Therapeutic Uses
Research on N-[Ethoxy(phenyl)phosphoryl]-L-leucine focuses on its interaction with biological systems, particularly its binding affinity and inhibition kinetics with various enzymes. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to analyze its molecular configuration and purity. The compound's potential therapeutic applications are being explored due to its ability to mimic natural processes in biological systems, which could lead to the development of novel pharmaceutical agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume